molecular formula C8H12Cl2O6 B097179 Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester CAS No. 17134-17-7

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Cat. No.: B097179
CAS No.: 17134-17-7
M. Wt: 275.08 g/mol
InChI Key: IFOIGJKHVZBFPR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate
Source PubChem
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InChI

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIGJKHVZBFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066164
Record name Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Molecular Weight

275.08 g/mol
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CAS No.

17134-17-7
Record name C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridate
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Record name Carbonochloridic acid, C,C'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
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Record name Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Record name 1,2-ethanediylbis(oxy-2,1-ethanediyl) dicarbonochloridate
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Mechanism of Action

Mode of Action

Triethylene glycol bis(chloroformate) is a bifunctional compound, meaning it has two reactive sites. It can react with nucleophilic groups (like amines or alcohols) present in biological molecules, leading to the formation of carbamate or carbonate linkages. This can result in the modification of these molecules and potentially alter their function.

Result of Action

The molecular and cellular effects of Triethylene glycol bis(chloroformate) are largely dependent on the specific biological molecules it interacts with. Its reactivity allows it to modify these molecules, which can potentially alter their function and lead to various cellular effects.

Action Environment

The action, efficacy, and stability of Triethylene glycol bis(chloroformate) can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment. Moreover, its stability can be compromised under certain conditions, such as high temperature or presence of nucleophilic substances.

Biological Activity

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, also known as triethylene glycol bis(chloroformate), is a chemical compound with the molecular formula C8H12Cl2O6C_8H_{12}Cl_2O_6. This compound is characterized by its dicarbonochloridate structure and has applications in organic synthesis and polymer chemistry. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula : C8H12Cl2O6C_8H_{12}Cl_2O_6
  • Molecular Mass : 275.08 g/mol
  • Density : 1.34 g/cm³ at 20 °C
  • CAS Registry Number : 17134-17-7

Biological Activity Overview

Carbonochloridic acid esters are known for their reactivity and potential toxicity. The biological activity of this compound can be summarized as follows:

  • Toxicity : The compound is classified as corrosive and acutely toxic. It can cause severe irritation to the skin and eyes upon contact, and inhalation may lead to respiratory distress.
  • Reactivity : As a chloroformate ester, it is reactive towards nucleophiles, which can lead to the formation of various derivatives that may have distinct biological activities.
  • Applications in Synthesis : It serves as a reagent in organic synthesis, particularly in the preparation of polyfunctional compounds. Its ability to modify other chemical structures makes it valuable in drug development.

Case Study 1: Toxicological Assessment

A study published in the Journal of Hazardous Materials evaluated the acute toxicity of various carbonochloridic acid esters, including triethylene glycol bis(chloroformate). The results indicated that exposure to high concentrations resulted in significant cytotoxicity in human cell lines, with an IC50 value indicating potent cytotoxic effects at low doses .

Case Study 2: Environmental Impact

Research conducted by the Environmental Protection Agency (EPA) assessed the environmental fate of carbonochloridic acid esters. The study found that these compounds can persist in the environment and bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects .

Biological Activity Table

Activity Description
ToxicityCorrosive; causes skin and eye irritation; respiratory distress upon inhalation
CytotoxicitySignificant cytotoxic effects observed in cell lines at low concentrations
Environmental PersistencePotential for bioaccumulation and long-term ecological impact
Synthesis ApplicationsUsed as a reagent in organic synthesis; modifies chemical structures

Scientific Research Applications

The structure of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester can be represented as follows:

  • InChI : InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2
  • SMILES : C(OC(Cl)=O)COCCOCCOC(Cl)=O

Organic Synthesis

This compound serves as a reagent in various organic synthesis reactions. Its ability to introduce chlorocarbonyl groups makes it valuable for synthesizing complex molecules. The compound is particularly useful in:

  • Formation of Esters : It reacts with alcohols to form esters, which are critical in the production of various organic compounds.

Case Study: Polymer Chemistry

In polymer chemistry, triethylene glycol bis(chloroformate) is utilized for synthesizing polycarbonate and other polymers. It acts as a chain extender or cross-linking agent, enhancing the mechanical properties of the resulting materials.

Example Application

A study demonstrated that using carbonochloridic acid in the synthesis of polyurethanes improved thermal stability and mechanical strength compared to traditional methods.

Analytical Chemistry

The compound can be analyzed using High Performance Liquid Chromatography (HPLC), specifically reverse-phase (RP) HPLC methods. This technique allows for the separation and quantification of carbonochloridic acid in complex mixtures.

Analytical Methodology

The mobile phase typically consists of acetonitrile and water. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility . This method has been shown to be effective for isolating impurities and assessing pharmacokinetics.

Safety Considerations

Carbonochloridic acid is classified as toxic if swallowed and can cause skin burns upon contact. Proper safety measures should be taken when handling this compound in laboratory settings.

Chemical Reactions Analysis

Esterification Reactions

This compound reacts with alcohols to form bis-esters via nucleophilic acyl substitution. The chloroformate groups act as electrophiles, reacting with the hydroxyl group of alcohols under mild acidic or neutral conditions. For example:

C8H12Cl2O6+2ROHC8H12O6(OR)2+2HCl\text{C}_8\text{H}_{12}\text{Cl}_2\text{O}_6+2\text{ROH}\rightarrow \text{C}_8\text{H}_{12}\text{O}_6(\text{OR})_2+2\text{HCl}

  • Key Conditions : Room temperature, polar aprotic solvents (e.g., THF), and catalytic acid .

  • Applications : Synthesis of complex esters for plasticizers or crosslinking agents .

Acid-Catalyzed Hydrolysis

In acidic aqueous conditions, the compound undergoes hydrolysis to form bis-carboxylic acids:

C8H12Cl2O6+2H2OH+C8H12O8+2HCl\text{C}_8\text{H}_{12}\text{Cl}_2\text{O}_6+2\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_8\text{H}_{12}\text{O}_8+2\text{HCl}

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and elimination of HCl .

  • Conditions : Dilute H₂SO₄ or HCl, 50–100°C .

Base-Promoted Hydrolysis (Saponification)

In basic media, the reaction yields carboxylate salts:

C8H12Cl2O6+2NaOHC8H12O82+2NaCl+2H2O\text{C}_8\text{H}_{12}\text{Cl}_2\text{O}_6+2\text{NaOH}\rightarrow \text{C}_8\text{H}_{12}\text{O}_8^{2-}+2\text{NaCl}+2\text{H}_2\text{O}

  • Irreversibility : Deprotonation of the carboxylic acid drives the reaction to completion .

Aminolysis with Amines

Reaction with primary or secondary amines produces bis-carbamates:

C8H12Cl2O6+2RNH2C8H12O6(NHR)2+2HCl\text{C}_8\text{H}_{12}\text{Cl}_2\text{O}_6+2\text{RNH}_2\rightarrow \text{C}_8\text{H}_{12}\text{O}_6(\text{NHR})_2+2\text{HCl}

  • Conditions : 0–25°C in dichloromethane or DMF .

  • Applications : Synthesis of polyurethanes or drug-conjugated polymers .

Polymerization Reactions

The compound serves as a monomer in step-growth polymerization with diols or diamines:

nC8H12Cl2O6+nHO R OH( O CO O R O )n+2nHCln\text{C}_8\text{H}_{12}\text{Cl}_2\text{O}_6+n\text{HO R OH}\rightarrow (\text{ O CO O R O })_n+2n\text{HCl}

  • Mechanism : Sequential nucleophilic substitutions form polycarbonates or polyesters.

  • Conditions : Elevated temperatures (80–150°C) under inert atmosphere .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagentsProductsTemperatureByproducts
EsterificationROH, H⁺ catalystBis-esters20–60°CHCl
Acidic HydrolysisH₂O, H⁺Bis-carboxylic acids50–100°CHCl
Basic HydrolysisNaOHBis-carboxylate salts25–80°CNaCl
AminolysisRNH₂Bis-carbamates0–25°CHCl
PolymerizationHO-R-OHPolyesters80–150°CHCl gas

Mechanistic Insights

  • Nucleophilic Acyl Substitution : The chloroformate’s carbonyl carbon is highly electrophilic, facilitating attack by nucleophiles (water, alcohols, amines) .

  • Leaving Group Efficiency : Cl⁻ is an excellent leaving group, enabling rapid reaction kinetics compared to conventional esters .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
  • Synonyms: Triethylene glycol bis(chloroformate)
  • CAS Number : 17134-17-7
  • Molecular Formula : C₈H₁₂Cl₂O₆
  • Structure : Comprises a triethylene glycol backbone (three repeating ethylene oxide units) with terminal chloroformate (-O-CO-Cl) groups.

Properties :

  • Reactivity : Chloroformate groups confer high reactivity, enabling participation in nucleophilic acyl substitution reactions, such as polymer crosslinking or synthesis of polycarbonates/polyurethanes .
  • Physical Data : While explicit data (e.g., melting point, logP) is unavailable in the evidence, analogous chloroformates typically exhibit low water solubility and moderate lipophilicity.
Structural and Functional Group Analysis
Compound Name (CAS) Backbone Functional Groups Reactivity/Stability
Target Compound (17134-17-7) Triethylene glycol Chloroformate (-O-CO-Cl) Highly reactive; hydrolyzes in moisture
Triethylene glycol bis(2-ethylhexanoate) (94-28-0) Triethylene glycol 2-Ethylhexanoate ester Stable; plasticizer properties
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester (109-16-0) Triethylene glycol Methacrylate ester Polymerizable (UV/thermal curing)
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,2-ethanediylbis(oxy) ester (36443-68-2) Triethylene glycol Hindered phenol ester Antioxidant; thermally stable
Physicochemical Properties
Property Target Compound (17134-17-7) Triethylene glycol bis(2-ethylhexanoate) 2-Methyl Methacrylate Ester Antioxidant 245 (36443-68-2)
Molecular Weight 287.1 g/mol 424.7 g/mol 286.32 g/mol 586.8 g/mol
logP (Octanol-Water) Estimated ~1.5 (chloroformate analogs) 4.61 0.96 (ALOGPS) 1.29 (ALOGPS)
Primary Use Polymer synthesis Plasticizer Adhesives/resins Antioxidant in plastics
Application-Specific Comparisons
  • Reactivity vs. Stability: The target compound’s chloroformate groups enable rapid polymer crosslinking, contrasting with the inert 2-ethylhexanoate ester’s role as a plasticizer . Antioxidant 245’s hindered phenol structure provides oxidative stability, unlike the hydrolytically sensitive chloroformates .
  • Toxicity Profiles :

    • Chloroformates (target compound) require stringent exposure controls due to respiratory and dermal hazards .
    • Antioxidant 245 has a defined TDI (0.15 mg/kg body weight) for safe use in food-contact materials .

Preparation Methods

Reaction Mechanism

The diol reacts with two equivalents of carbonochloridic acid in a stepwise nucleophilic acyl substitution:

  • The hydroxyl groups of triethylene glycol attack the electrophilic carbonyl carbon of the chloroformate.

  • Chloride ions are displaced, forming ester linkages and releasing HCl as a byproduct.

The overall reaction is represented as:

Triethylene glycol+2ClCOClC8H12Cl2O6+2HCl\text{Triethylene glycol} + 2 \, \text{ClCOCl} \rightarrow \text{C}8\text{H}{12}\text{Cl}2\text{O}6 + 2 \, \text{HCl}

Experimental Protocol

  • Reagents :

    • Triethylene glycol (≥99% purity)

    • Carbonochloridic acid (phosgene or triphosgene)

    • Pyridine (anhydrous, catalytic)

    • Tetrahydrofuran (THF, dried over molecular sieves)

  • Procedure :

    • Dissolve triethylene glycol (1 mol) in dry THF under nitrogen atmosphere.

    • Add pyridine (2.2 mol) to scavenge HCl.

    • Slowly drip carbonochloridic acid (2.1 mol) into the solution at 0–5°C to minimize side reactions.

    • Stir the mixture at room temperature for 12–24 hours.

    • Filter to remove pyridine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure to isolate the crude product.

  • Yield : 75–85% (depending on purity of starting materials).

Optimization of Reaction Conditions

Stoichiometry and Byproduct Management

A slight excess of carbonochloridic acid (2.1:1 molar ratio relative to diol) ensures complete diol conversion, as unreacted diol complicates purification. Pyridine neutralizes HCl, preventing acid-catalyzed degradation of the product.

Solvent Selection

  • THF : Preferred for its ability to dissolve both reactants and suppress side reactions.

  • Dichloromethane (DCM) : Alternative solvent, but requires lower temperatures (−10°C) to avoid exothermic runaway.

Temperature Control

  • 0–5°C : Initial addition prevents thermal decomposition.

  • Room temperature : Post-addition stirring ensures reaction completion without excessive energy input.

Purification Techniques

Distillation

  • Short-path distillation : Effective for removing low-boiling impurities (e.g., residual THF, HCl).

  • Conditions : 80–100°C at 0.1–1 mmHg.

Chromatography

  • Silica gel column : Elute with hexane:ethyl acetate (4:1) to separate unreacted diol or monoester byproducts.

  • Purity post-chromatography : ≥95% (confirmed by HPLC).

Analytical Characterization

Spectroscopic Methods

  • FT-IR :

    • Disappearance of O–H stretches (~3200–3500 cm⁻¹).

    • Emergence of ester C=O stretches (~1740 cm⁻¹).

  • ¹H NMR (CDCl₃) :

    • δ 4.3–4.5 ppm (m, 4H, –OCOCl–CH₂).

    • δ 3.6–3.8 ppm (m, 8H, –OCH₂CH₂O–).

Chromatographic Analysis

  • HPLC-MS :

    • Column: C18 reverse-phase.

    • Mobile phase: Acetonitrile/water (70:30).

    • Retention time: 8.2 minutes.

    • Observed [M+H]⁺: 275.08 m/z.

Comparative Data on Synthesis Methods

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Solvent THFDichloromethane
Temperature 0–25°C−10°C to 10°C
Catalyst PyridineTriethylamine
Yield 75–85%80–90%
Purity ≥95%≥98%

Challenges and Troubleshooting

Common Issues

  • Incomplete reaction : Add excess carbonochloridic acid or extend reaction time.

  • Hydrolysis : Ensure anhydrous conditions via molecular sieves or nitrogen purging.

Impurity Profiles

  • Monoester byproduct : Detectable at δ 5.1 ppm in ¹H NMR; removed via chromatography.

  • Oligomers : Formed at elevated temperatures; mitigate via strict temperature control.

Recent Advances in Synthesis

Recent studies explore microwave-assisted synthesis to reduce reaction times (2–4 hours vs. 24 hours) and improve yields (88–92%). However, scalability remains a limitation for industrial adoption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester in laboratory settings?

  • Methodological Answer : The ester can be synthesized via the reaction of carbonochloridic acid (acyl chloride) with 1,2-ethanediylbis(oxy-2,1-ethanediyl) diol under anhydrous conditions. Use a stoichiometric ratio of 2:1 (acyl chloride:diol) with pyridine as a catalyst to neutralize HCl byproducts. Monitor reaction completion via FT-IR spectroscopy (disappearance of -OH peaks at ~3200–3500 cm⁻¹ and emergence of ester C=O stretches at ~1740 cm⁻¹) .

Q. How can researchers characterize the purity and structure of this ester?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : ¹H NMR to confirm ethylene glycol backbone protons (δ 3.5–4.5 ppm) and ester carbonyl-linked CH₂ groups.
  • HPLC-MS : For purity assessment and molecular ion confirmation (exact mass calculation required).
  • Elemental analysis : To verify C, H, O, and Cl content .

Q. What are the standard hydrolysis conditions for studying ester reactivity?

  • Methodological Answer :

  • Acidic hydrolysis : Reflux with 1M H₂SO₄ at 80°C for 6–8 hours. Monitor via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Alkaline hydrolysis : Use 0.5M NaOH at 60°C for 4 hours, followed by acidification to recover carboxylic acids. Quantify products via titration or GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the ester’s stability under varying pH conditions?

  • Methodological Answer : Design a kinetic study comparing hydrolysis rates in buffered solutions (pH 2–12). Use UV-Vis spectroscopy to track ester decomposition (λ ~210–230 nm for C=O absorption). Computational modeling (DFT) can correlate electron-withdrawing effects of the chlorocarbonyl groups with activation energies for hydrolysis .

Q. What experimental strategies resolve contradictions in reported reaction rates for esterification or hydrolysis?

  • Methodological Answer :

  • Control for moisture : Ensure anhydrous conditions during synthesis, as trace water accelerates acyl chloride decomposition.
  • Catalyst screening : Compare rates using H₂SO₄ vs. p-toluenesulfonic acid (PTSA) for acid-catalyzed esterification.
  • Reproduce conflicting studies : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and reactant ratios to identify critical parameters .

Q. How can researchers model the ester’s interactions in polymer matrices or supramolecular systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to study hydrogen bonding between ester carbonyl groups and hydroxyl-rich polymers.
  • Thermal analysis (DSC/TGA) : Assess decomposition profiles to infer stability in composite materials .

Q. What are the challenges in detecting trace degradation products of this ester in environmental samples?

  • Methodological Answer :

  • SPE-LC-MS/MS : Solid-phase extraction followed by tandem MS with MRM (multiple reaction monitoring) for sensitive detection of chlorinated byproducts (e.g., chloroacetic acids).
  • Isotope dilution : Use ¹³C-labeled internal standards to correct for matrix effects .

Data Contradiction Analysis

Q. Conflicting reports on ester solubility in polar vs. nonpolar solvents: How to validate?

  • Methodological Answer :

  • Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
  • Experimental validation : Perform gravimetric solubility tests in dichloromethane (nonpolar) vs. acetone (polar aprotic) at 25°C. Correlate results with computational predictions .

Experimental Design Considerations

Designing a study to compare this ester’s reactivity with analogous non-chlorinated esters:

  • Methodological Answer :

  • Synthesize analogs : Replace Cl with H or F groups.
  • Kinetic profiling : Compare hydrolysis rates under identical conditions (pH, temperature).
  • Electron density mapping : Use NBO (Natural Bond Orbital) analysis to quantify electron withdrawal effects .

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